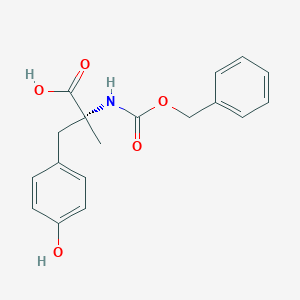

Cbz-alpha-methyl-D-Tyr

Description

Significance of Non-Canonical Amino Acids in Peptide Science and Drug Discovery

While peptides that are composed of naturally occurring amino acids can be drug candidates, most have proven to be less stable under biological conditions. researchgate.net Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 standard protein-coding amino acids. acs.orgresearchgate.net Their integration into peptide chains is a key strategy for enhancing chemical diversity and developing new bioactive compounds. researchgate.net This approach allows for the creation of peptides with improved characteristics, such as increased potency, better stability against enzymatic degradation, higher target specificity, and more favorable pharmacokinetic profiles. researchgate.netnih.gov The use of ncAAs has been inspired by nature itself, with many non-ribosomal peptides and ribosomally synthesized and post-translationally modified peptides incorporating unique amino acid architectures that are crucial for their biological activity. nih.gov

The introduction of ncAAs can significantly improve the stability, potency, permeability, and bioavailability of peptide-based drugs. researchgate.net However, it is also important to consider potential undesired effects like toxicity or immunogenicity. researchgate.net

Role of Tyrosine Derivatives as Key Building Blocks in Bioactive Compounds

Tyrosine, an aromatic amino acid, and its derivatives are particularly valuable in the development of bioactive compounds. academie-sciences.frfrontiersin.orgresearchgate.net The phenolic hydroxyl group in tyrosine's side chain is a key feature, acting as both a hydrogen bond donor and acceptor, and its aromatic ring can participate in π–π stacking interactions, which are crucial for molecular recognition and binding to biological targets. researchgate.netrsc.org

Derivatives of L-tyrosine and L-DOPA are known to have a wide spectrum of biological activities, including radical scavenging, antibacterial, and antiproliferative effects, largely due to their phenolic and catechol moieties. academie-sciences.fr These derivatives serve as versatile starting points for synthesizing a wide range of high-value aromatic compounds used in medicine, the chemical industry, and food science. frontiersin.orgnih.gov The ability to modify tyrosine allows for the fine-tuning of a molecule's properties to enhance its therapeutic potential. academie-sciences.fracs.orgnih.gov

Unique Characteristics of alpha-Methylated Amino Acids in Conformational Control and Proteolytic Stability

A significant modification in peptide chemistry is the introduction of a methyl group at the alpha-carbon of an amino acid. This α-methylation imparts several beneficial properties to peptides. One of the most important effects is the restriction of the conformational flexibility of the peptide backbone. nih.gov This constraint can stabilize specific secondary structures, such as helices, which are often crucial for a peptide's interaction with its biological target. nih.govrsc.org

Furthermore, α-methylation provides a steric shield that enhances the stability of the peptide against degradation by proteases. rsc.orgiris-biotech.deresearchgate.net This increased resistance to enzymatic cleavage is a critical advantage in drug design, as it can prolong the half-life of a peptide therapeutic in the body. nih.govenamine.net The combination of conformational control and proteolytic resistance makes α-methylated amino acids highly valuable in the design of robust and effective peptide-based drugs. nih.govenamine.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H19NO5 |

|---|---|

Molecular Weight |

329.3 g/mol |

IUPAC Name |

(2R)-3-(4-hydroxyphenyl)-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C18H19NO5/c1-18(16(21)22,11-13-7-9-15(20)10-8-13)19-17(23)24-12-14-5-3-2-4-6-14/h2-10,20H,11-12H2,1H3,(H,19,23)(H,21,22)/t18-/m1/s1 |

InChI Key |

PKGJZJPKNMOLOE-GOSISDBHSA-N |

Isomeric SMILES |

C[C@@](CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies of Cbz Alpha Methyl D Tyr

Stereoselective Synthesis of alpha-Methylated D-Tyrosine Scaffolds

The cornerstone of synthesizing Cbz-alpha-methyl-D-Tyr is the creation of the α-methylated D-tyrosine core with high enantiomeric purity. The presence of a quaternary stereocenter makes this a non-trivial synthetic challenge. Methodologies for the asymmetric synthesis of α-methyl-α-amino acids have become increasingly sophisticated to meet this demand. acs.org

A prevalent strategy involves the diastereoselective alkylation of chiral glycine (B1666218) or alanine (B10760859) enolate equivalents. researchgate.netnih.gov In these methods, a chiral auxiliary is used to direct the approach of an electrophile (a methylating agent) to one face of the enolate. For instance, chiral oxazolidinones and imidazolidinones have been successfully employed as scaffolds. nih.goviris-biotech.de The enolate of a cis-2,5-disubstituted imidazolidin-4-one (B167674) derived from an L-amino acid can be successfully methylated with methyl iodide. Subsequent hydrolysis of the resulting product yields the desired enantiomerically pure α-methyl amino acid. nih.gov While many examples focus on the L-isomer, the principles are directly applicable to the synthesis of the D-enantiomer by starting with a D-amino acid or using the opposite enantiomer of the chiral auxiliary.

Another powerful approach is phase-transfer catalysis, which has been demonstrated to be an efficient and practical method for the diastereoselective alkylation of chiral iminolactone templates derived from natural products like (1S)-(+)-3-carene. acs.org This method allows for the construction of the α-methylated amino acid scaffold under mild conditions. More recent developments in photoredox-mediated reactions are also enabling novel pathways to unnatural α-amino acids, expanding the toolkit for creating these complex structures. nih.govrsc.org

Key approaches to stereoselective synthesis are summarized below:

| Methodology | Description | Key Features |

| Chiral Auxiliary-Based Alkylation | A chiral auxiliary is attached to the amino acid precursor to form a substrate (e.g., an imidazolidinone). Deprotonation followed by methylation occurs diastereoselectively due to steric hindrance from the auxiliary. nih.gov | High diastereoselectivity; well-established procedures; requires attachment and removal of the auxiliary. |

| Phase-Transfer Catalysis | Utilizes a chiral phase-transfer catalyst to shuttle reagents between an organic and an aqueous phase, enabling enantioselective alkylation of a prochiral substrate. | Milder reaction conditions; operational simplicity; catalyst selection is crucial. acs.org |

| Asymmetric Strecker Reaction | A variation of the classical Strecker synthesis using a chiral amine or catalyst to induce stereoselectivity in the formation of α-aminonitriles, which are then hydrolyzed to the amino acid. | Effective for α-aryl amino acids; can be challenging for sterically hindered ketones. nih.gov |

Integration of Carbobenzyloxy (Cbz) Protecting Group Chemistry in Amino Acid Synthesis

The carbobenzyloxy (Cbz or Z) group is a foundational amine-protecting group in peptide synthesis and general organic chemistry, first introduced by Bergmann and Zervas in 1932. bachem.commasterorganicchemistry.com Its stability and selective removal conditions make it indispensable for multi-step syntheses. vectorlabs.com

Protection (Installation): The Cbz group is typically installed by reacting the amino group with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. masterorganicchemistry.comyoutube.com The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Cbz-Cl. total-synthesis.comchegg.com A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. total-synthesis.comreddit.com Common conditions, known as the Schotten-Baumann reaction, involve using an aqueous solution of sodium carbonate or bicarbonate, maintaining a pH between 8 and 10 to prevent racemization and decomposition of the reagent. highfine.com

Deprotection (Removal): The primary method for Cbz group removal is catalytic hydrogenolysis. masterorganicchemistry.com This exceptionally mild and clean method involves using hydrogen gas (H₂) and a palladium catalyst, typically on a carbon support (Pd/C). masterorganicchemistry.com The reaction cleaves the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene. total-synthesis.com This deprotection strategy is orthogonal to many other protecting groups, such as Boc (acid-labile) and Fmoc (base-labile), which is a critical advantage in complex syntheses. masterorganicchemistry.comtotal-synthesis.com The Cbz group is generally stable to basic and mild acidic conditions but can be cleaved by strong acids like HBr in acetic acid. bachem.comhighfine.com

Orthogonality and Utility: The Cbz group's stability and unique deprotection method make it a key component of orthogonal protection strategies in solid-phase and solution-phase peptide synthesis. bachem.comvectorlabs.comluxembourg-bio.com It allows for the selective unmasking of an amino group without disturbing other protected functionalities in the molecule. masterorganicchemistry.com The introduction of a Cbz group often enhances the crystallinity of the protected amino acid, which can simplify purification. highfine.com

Optimization of Reaction Conditions for this compound Formation

The successful synthesis of this compound hinges on optimizing the reaction conditions for the N-protection step. The steric hindrance posed by the α-methyl group can affect the reaction rate and efficiency compared to non-methylated amino acids.

Key parameters for optimization include:

Base and pH Control: The choice and amount of base are critical. While aqueous sodium carbonate or bicarbonate are standard, organic bases like triethylamine (B128534) can also be used. chegg.com Maintaining the pH in the optimal range of 8-10 is crucial to ensure the amine is sufficiently nucleophilic while minimizing side reactions like racemization (though not a risk at the quaternary center) and hydrolysis of benzyl chloroformate. highfine.com

Solvent System: The reaction is often performed in a biphasic system of an organic solvent (like THF or diethyl ether) and water. reddit.com However, greener and more efficient protocols have been developed. Using water as the sole solvent has been shown to be effective, where water can play a dual role in activating the Cbz-Cl electrophile and the amine nucleophile through hydrogen bonding. ijacskros.com Other media, such as polyethylene (B3416737) glycol (PEG-600), have also been reported to promote the reaction efficiently under non-alkaline conditions. highfine.com

Reagent Addition: Slow, controlled addition of benzyl chloroformate at low temperatures (e.g., 0 °C) is often employed to manage the exothermic nature of the reaction and prevent the formation of impurities.

Temperature and Reaction Time: The reaction is typically run at or below room temperature. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and ensure complete conversion without degradation.

An example of optimized conditions could involve dissolving α-methyl-D-tyrosine in an aqueous solution of sodium carbonate, cooling the mixture to 0 °C, and adding benzyl chloroformate dropwise with vigorous stirring, followed by allowing the reaction to warm to room temperature.

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

Chemoenzymatic strategies, which combine the high selectivity of enzymes with the practicality of chemical synthesis, offer powerful and sustainable alternatives for producing complex molecules like this compound. Biocatalysis can be applied to either the formation of the chiral amino acid scaffold or, potentially, the protection step itself.

While a single enzyme to produce the final Cbz-protected compound directly is not common, a highly effective chemoenzymatic route involves the enzymatic synthesis of the α-methyl-D-tyrosine precursor, followed by a standard chemical N-protection step. Enzymes such as engineered tyrosine phenol (B47542) lyases (TPL) have shown great promise in synthesizing tyrosine derivatives. researchgate.net A wild-type TPL can catalyze the formation of L-tyrosine from phenol, pyruvate, and ammonia. Through structure-guided mutagenesis, the substrate specificity of TPL has been expanded to include various substituted phenols, demonstrating the potential to create novel tyrosine analogs in a single, environmentally friendly step. researchgate.net Further engineering could potentially lead to enzymes capable of producing α-methylated D-isomers.

Other biocatalytic methods focus on producing chiral α-amino acids through the action of N-methyltransferases, dehydrogenases, or nitrene transferases. manchester.ac.uknih.gov These enzymes offer pathways to enantiomerically pure N-alkylated amino acids and other noncanonical structures, providing valuable precursors for subsequent chemical modifications. manchester.ac.uknih.gov The use of biocatalysis offers significant advantages, including milder reaction conditions, reduced use of hazardous reagents, and exceptional stereoselectivity. manchester.ac.uk

Design and Synthesis of this compound Derivatives and Analogs

The this compound scaffold is a versatile platform for creating a diverse range of derivatives and analogs for structure-activity relationship (SAR) studies in drug discovery. Modifications can be targeted at the three main functional handles: the phenolic hydroxyl group, the carboxyl terminus, and the amine terminus (after Cbz deprotection).

The phenolic hydroxyl group of the tyrosine side chain is a key site for modification to modulate properties like polarity, binding affinity, and metabolic stability. nih.govresearchgate.net

Etherification/Alkylation: The hydroxyl group can be converted to an ether by reaction with alkyl halides or other electrophiles under basic conditions. This is a common strategy to prepare O-methyl or other O-alkyl derivatives.

Esterification: Acylation with acid chlorides or anhydrides yields phenolic esters. This can be used to introduce a variety of functional groups or to create prodrugs that are hydrolyzed in vivo.

Bioconjugation: The phenolic hydroxyl group can react with specific agents under physiological conditions. For example, it has been shown to be rapidly modified by polyhalogenated quinones through a nucleophilic substitution pathway, a finding with toxicological implications. nih.gov

The termini of the amino acid are the primary sites for incorporation into peptide chains or for conjugation to other molecules.

Carboxyl Terminus: The carboxylic acid can be activated and coupled with a free amine to form an amide (peptide) bond. Reagents like methanesulfonyl chloride and N-methylimidazole provide mild conditions for forming arylamides from N-Cbz-protected amino acids without racemization. organic-chemistry.orgmissouri.edu The carboxyl group can also be reduced using borohydride (B1222165) reducing agents to form the corresponding Cbz-protected amino alcohol, a valuable chiral building block. google.com

Amine Terminus: The primary utility of the Cbz group is to mask the amine during reactions at other sites. Following the synthetic sequence, the Cbz group can be selectively removed via hydrogenolysis to reveal the free amine. masterorganicchemistry.com This newly exposed amine can then be acylated to form a different amide, alkylated, or used in further peptide coupling steps, allowing for the elongation of a peptide chain from the N-terminus.

These derivatization strategies allow chemists to systematically explore the chemical space around the core this compound structure to optimize its biological activity and pharmaceutical properties.

Side Chain Engineering for Functional Diversity

The phenolic hydroxyl group of the tyrosine side chain in N-Cbz-α-methyl-D-tyrosine (Cbz-α-methyl-D-Tyr) serves as a versatile handle for chemical modification, enabling the introduction of a wide array of functional groups. This "side chain engineering" is a powerful strategy to modulate the molecule's physicochemical properties, such as lipophilicity, steric bulk, and electronic character, thereby expanding its utility in various scientific domains. Methodologies for derivatizing this phenolic moiety primarily involve etherification and esterification reactions, which allow for the synthesis of a diverse library of Cbz-α-methyl-D-Tyr analogs.

The formation of an ether linkage at the phenolic hydroxyl group is a common strategy to introduce diverse alkyl or aryl substituents. The Williamson ether synthesis is a classical and widely applicable method for this transformation. wikipedia.org This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide or another electrophile with a good leaving group.

For Cbz-α-methyl-D-Tyr, the general scheme for Williamson ether synthesis would proceed as follows:

Deprotonation: The Cbz-α-methyl-D-Tyr is treated with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in an appropriate polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (ACN). The base abstracts the acidic proton of the phenolic hydroxyl group, generating a reactive phenoxide intermediate.

Nucleophilic Substitution: An alkylating agent, typically an alkyl bromide or iodide (R-X), is then introduced. The phenoxide ion displaces the halide in an Sₙ2 reaction to form the desired ether derivative.

The choice of the alkylating agent (R-X) is critical as it determines the nature of the newly introduced functional group. A wide variety of alkyl halides can be employed, ranging from simple methyl or ethyl halides to more complex moieties bearing additional functionalities, such as fluorescent tags, biotin (B1667282) labels, or reactive handles for further conjugation.

While specific examples for the extensive O-alkylation of Cbz-α-methyl-D-Tyr are not extensively detailed in readily available literature, the general principles of tyrosine alkylation are well-established. google.com The following table illustrates a hypothetical library of O-alkylated Cbz-α-methyl-D-Tyr derivatives that could be synthesized using this methodology.

| Derivative Name | Alkylating Agent (R-X) | Potential 'R' Group | Anticipated Change in Property |

| O-Methyl-Cbz-α-methyl-D-Tyr | Methyl iodide (CH₃I) | Methyl | Increased lipophilicity |

| O-Ethyl-Cbz-α-methyl-D-Tyr | Ethyl bromide (C₂H₅Br) | Ethyl | Enhanced lipophilicity |

| O-Benzyl-Cbz-α-methyl-D-Tyr | Benzyl bromide (BnBr) | Benzyl | Increased steric bulk and hydrophobicity |

| O-(Propargyl)-Cbz-α-methyl-D-Tyr | Propargyl bromide | Propargyl | Introduction of a terminal alkyne for "click" chemistry |

| O-(Carboxymethyl)-Cbz-α-methyl-D-Tyr | Ethyl bromoacetate | Carboxymethyl (after hydrolysis) | Introduction of a negative charge and increased hydrophilicity |

Note: The data in this table is illustrative and based on general chemical principles, as specific literature detailing these derivatives of this compound is not widely available.

Esterification of the phenolic hydroxyl group provides another avenue for introducing functional diversity into the Cbz-α-methyl-D-Tyr scaffold. The resulting aryl esters can introduce a range of acyl groups with varying electronic and steric properties. A common and effective method for this transformation is the Steglich esterification. nih.gov

The Steglich esterification utilizes a carboxylic acid (R-COOH) and a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

The general procedure for the Steglich esterification of Cbz-α-methyl-D-Tyr would involve:

Activation of Carboxylic Acid: The carboxylic acid (R-COOH) reacts with the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate.

Acyl Transfer: The nucleophilic catalyst (DMAP) attacks the O-acylisourea, forming a still more reactive N-acylpyridinium species.

Nucleophilic Attack: The phenolic hydroxyl group of Cbz-α-methyl-D-Tyr then attacks the N-acylpyridinium intermediate, leading to the formation of the desired ester and regeneration of the DMAP catalyst.

This method is particularly advantageous due to its mild reaction conditions, which are compatible with the various functional groups present in the Cbz-α-methyl-D-Tyr molecule. The choice of carboxylic acid (R-COOH) allows for the introduction of a wide variety of acyl groups.

The following table presents a hypothetical series of O-acylated Cbz-α-methyl-D-Tyr derivatives that could be synthesized via Steglich esterification.

| Derivative Name | Carboxylic Acid (R-COOH) | Potential 'R' Group | Anticipated Change in Property |

| O-Acetyl-Cbz-α-methyl-D-Tyr | Acetic acid | Acetyl | Increased polarity |

| O-Benzoyl-Cbz-α-methyl-D-Tyr | Benzoic acid | Benzoyl | Enhanced aromatic character and potential for π-π stacking |

| O-(Pivaloyl)-Cbz-α-methyl-D-Tyr | Pivalic acid | Pivaloyl | Increased steric hindrance |

| O-(Nicotinoyl)-Cbz-α-methyl-D-Tyr | Nicotinic acid | Nicotinoyl | Introduction of a basic nitrogen atom |

| O-(Boc-glycinyl)-Cbz-α-methyl-D-Tyr | Boc-glycine | Boc-glycinyl | Attachment of another amino acid residue |

Note: The data in this table is illustrative and based on established chemical reactions, as specific literature detailing these derivatives of this compound is not widely available.

In addition to the Williamson ether synthesis and Steglich esterification, other methods for modifying the phenolic hydroxyl group could also be envisioned, such as O-acylation using acyl chlorides or anhydrides under basic conditions. beilstein-journals.org The selection of the most appropriate synthetic methodology would depend on the specific functional group to be introduced and its compatibility with the starting material. Through these side chain engineering strategies, a diverse range of Cbz-α-methyl-D-Tyr derivatives with tailored properties can be accessed, paving the way for their application in various fields of chemical and biological research.

Sophisticated Structural and Conformational Analysis of Cbz Alpha Methyl D Tyr and Its Derivatives

Spectroscopic Characterization for Detailed Structural Elucidation (beyond basic identification)

Spectroscopic methods are indispensable tools for probing the intricate structural details of molecules like Cbz-alpha-methyl-D-Tyr. These techniques go beyond simple identification, offering profound insights into the molecule's architecture and conformational dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the solution-state structure and dynamics of molecules. For this compound, advanced NMR methods provide a wealth of information regarding its conformational preferences.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial structural verification. However, for a comprehensive conformational analysis, two-dimensional (2D) NMR techniques are crucial. These include:

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to assign protons within the spin systems of the tyrosine and alpha-methyl groups.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These experiments correlate protons with directly attached (HSQC) or more distant (HMBC) carbon atoms, providing unambiguous assignment of both ¹H and ¹³C resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are paramount for conformational analysis. They detect through-space interactions between protons that are close to each other, typically within 5 Å. The intensity of the NOE/ROE signals is inversely proportional to the sixth power of the distance between the interacting protons, providing crucial distance constraints for building a 3D model of the molecule's preferred conformation in solution. For instance, NOEs between the alpha-methyl protons and specific protons on the tyrosine aromatic ring can define the orientation of the side chain relative to the backbone.

Studies on similar alpha-methylated amino acids have shown that the additional methyl group significantly restricts the accessible Ramachandran (φ/ψ) dihedral angles, favoring specific conformations. Advanced NMR techniques, such as measuring 3-bond scalar coupling constants (³J), can provide quantitative data on these dihedral angles through the Karplus relationship. Furthermore, methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) based techniques can be particularly useful for studying the dynamics of the methyl group, even in larger peptide systems.

Table 1: Advanced NMR Techniques for Conformational Analysis of this compound

| NMR Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| COSY | ¹H-¹H spin-spin coupling networks. | Assignment of protons within the tyrosine and alpha-methyl groups. |

| HSQC/HMBC | ¹H-¹³C correlations (one-bond and multiple-bond). | Unambiguous assignment of proton and carbon signals. |

| NOESY/ROESY | Through-space ¹H-¹H proximity (≤ 5 Å). | Provides distance constraints to determine the 3D solution conformation and relative orientation of substituents. |

| ³J Coupling Constants | Dihedral angle information via the Karplus equation. | Quantifies the backbone (φ, ψ) and side-chain (χ) torsion angles. |

| Methyl-TROSY | Dynamics of methyl groups in larger molecules. | Probes the rotational dynamics of the alpha-methyl group. |

The stereochemistry of this compound is critical for its intended biological or chemical applications. Therefore, verifying its chiral purity is a crucial analytical step. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Chiral HPLC involves the use of a chiral stationary phase (CSP) that can differentiate between enantiomers. For N-protected amino acids like this compound, polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD) have shown good resolution. The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The enantiomeric excess (ee) can be accurately quantified by integrating the peak areas of the two enantiomers.

In some cases, derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column, is an alternative approach. For instance, esterification of the carboxylic acid with a chiral alcohol would produce diastereomeric esters that are separable by conventional HPLC.

Other methods for assessing chiral purity include:

Chiral Capillary Electrophoresis (CE): Offers high separation efficiency and requires only small amounts of sample.

NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce chemical shift differences between the signals of the two enantiomers, allowing for their quantification.

Table 2: Methods for Chiral Purity Assessment of this compound

| Method | Principle | Key Advantages |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High accuracy, robustness, and wide applicability. |

| Diastereomeric Derivatization followed by HPLC | Conversion of enantiomers into diastereomers which are separable on achiral columns. | Avoids the need for specialized chiral columns. |

| Chiral Capillary Electrophoresis (CE) |

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical data for the compound This compound corresponding to the biological targets outlined in the requested article structure.

The search for information on its molecular interactions, including receptor binding affinities and enzyme inhibition profiles, did not yield results for this specific chemical entity. While research exists for related compounds, such as derivatives containing a Cbz-tyrosine structure, peptides with D-amino acids, or molecules with alpha-methylation, the unique combination of these three features in This compound has not been described in the context of:

Interaction with G Protein-Coupled Receptors (Opioid or P2X7 receptors)

Ligand-receptor complexation dynamics

Inhibition of cysteine proteases (Calpains, Cathepsins)

Inhibition of serine proteases (Trypsin, Thrombin)

Inhibition of autotaxin

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested, because the primary research data for This compound is not publicly available in the searched scientific databases.

Molecular Interactions and Preclinical Biological Target Engagement

Structure-Activity Relationship (SAR) Studies of Cbz-alpha-methyl-D-Tyr Containing Compounds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For peptides and peptidomimetics containing this compound, these studies reveal how specific structural features influence biological activity.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For compounds containing a Cbz-tyrosine core, research has identified key structural determinants of activity. For instance, studies on Cbz-protected tyrosine derivatives have led to the identification of common pharmacophores for binding to multiple targets, such as matrix metalloproteinase-2 (MMP-2) and integrins. The essential components of such a pharmacophore often include the protected amino group, the aromatic ring of tyrosine, and the carboxyl group, with modifications to the tyrosine side chain providing opportunities for altering target specificity.

The benzimidazole (B57391) core is another privileged pharmacophore in drug discovery, and its synthesis can be achieved from N-protected alpha-amino acids, highlighting how the amino acid scaffold serves as a versatile template for creating diverse chemical entities. The antioxidant capacity of peptides containing tyrosine is also closely linked to their structure, with the phenolic hydroxyl group of tyrosine playing a key role. The activity of these peptides can be influenced by neighboring amino acid residues, which can affect the hydrogen-donating ability of the tyrosine side chain.

Table 1: Structural Modifications of Tyrosine Derivatives and Their Reported SAR Insights

| Structural Region | Modification Example | Impact on Activity/Binding | Source(s) |

|---|---|---|---|

| N-Terminus | Carbobenzyloxy (Cbz) group | Protects the amine; acts as a key binding element in some pharmacophores. | |

| Side Chain | Alkylation via Mitsunobu reaction | Allows installation of linkers for multi-target inhibitors. | |

| Side Chain | Quinoline-containing carbamate | Increased affinity for Transglutaminase 2 (TG2) compared to picolyl-carbamate. | |

| Peptide Backbone | Incorporation into bicyclic peptides | Critical for high-affinity binding to protein surfaces like TNFα. |

The introduction of a methyl group at the alpha-carbon (α-methylation) of an amino acid residue significantly impacts the peptide's conformational properties and biological activity. This modification is a key strategy in peptidomimetic design.

One of the primary effects of α-methylation is the introduction of steric hindrance, which restricts the rotation of the peptide backbone. This conformational constraint can lock the peptide into a bioactive conformation, such as a 3₁₀-helix or other secondary structures that are crucial for mediating protein-protein interactions. Furthermore, α-methylation enhances the metabolic stability of peptides by making them resistant to enzymatic degradation by proteases and preventing racemization.

In specific biological contexts, α-methylation has been shown to directly enhance potency. For example, in the development of inhibitors for human cytomegalovirus (HCMV) protease based on a pyrrolidine-5,5-trans-lactam template, the activity was highest for inhibitors containing an α-methyl group. The observed order of activity was α-methyl > desmethyl > β-methyl, demonstrating a clear preference for methylation at the alpha position for this particular target. This highlights that beyond providing stability, the α-methyl group can be a critical pharmacophoric element that favorably interacts with the target's binding site.

Table 2: Effects of alpha-Methylation on Peptide Properties | Property | Effect of alpha-Methylation | Rationale | Source(s) | | :--- | :--- | :--- | :--- | | Conformation | Induces conformational rigidity; promotes helical structures. | Steric hindrance restricts backbone dihedral angles (phi/psi). | | | Potency | Can increase biological activity. | Favorable interactions in the binding pocket; pre-organizes the molecule for binding. | | | Metabolic Stability |

Applications in Advanced Chemical Biology Research and Preclinical Drug Design

Utilization as a Building Block in Constrained Peptide and Peptidomimetic Synthesis

Cbz-alpha-methyl-D-Tyr serves as a crucial building block in the synthesis of peptides and peptidomimetics with conformationally restricted structures. The presence of the α-methyl group significantly constrains the peptide backbone, influencing the accessible dihedral angles and promoting specific secondary structures like helices or turns. explorationpub.comacs.org This conformational rigidity is a key strategy to enhance the metabolic stability of peptides by making them less susceptible to proteolytic degradation. The carbobenzyloxy (Cbz) protecting group on the α-amino group is a well-established feature in peptide synthesis, allowing for controlled, stepwise assembly of peptide chains. researchgate.netnih.gov The D-configuration of the tyrosine residue further contributes to proteolytic resistance and can be critical for achieving desired receptor binding properties.

The synthesis of constrained peptides and peptidomimetics often involves standard peptide coupling techniques where this compound can be incorporated into a growing peptide chain. nih.govresearchgate.net These conformationally defined molecules are instrumental in mimicking or blocking the biological activity of natural peptides, making them valuable probes for studying protein-protein interactions and as starting points for drug discovery. researchgate.netscispace.com The ability to induce specific conformations is particularly important in the design of peptidomimetics that aim to replicate the bioactive conformation of a parent peptide while having improved pharmacological properties. nih.gov

Role in Lead Compound Identification and Optimization Strategies

This compound and its derivatives play a significant role in the identification and optimization of lead compounds in drug discovery. A "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.

Design Principles for Enhanced Target Selectivity and Potency

The structural features of this compound contribute to the design of potent and selective ligands for various biological targets. The aromatic ring of the tyrosine side chain can engage in crucial interactions, such as π-stacking or hydrophobic interactions, with the target protein. nih.gov The α-methylation restricts conformational flexibility, which can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity and potency. acs.org This reduction in conformational entropy upon binding can be energetically favorable.

Furthermore, the Cbz group, being a large hydrophobic entity, can contribute to binding affinity through hydrophobic interactions within the target's binding pocket. researchgate.netnih.gov By systematically modifying the components of a lead compound containing this compound, medicinal chemists can fine-tune its properties to enhance selectivity for a specific receptor subtype or to increase its potency. biobide.comacs.org For instance, in the development of P2X7 receptor antagonists, the Cbz group was found to be a preferred large hydrophobic group at the N-terminus of tyrosine-based derivatives, contributing to high potency. researchgate.netnih.gov

Structural Simplification Approaches in Lead Optimization

Structural simplification is a key strategy in lead optimization aimed at reducing molecular complexity and improving physicochemical and pharmacokinetic properties of a drug candidate. nih.govnih.gov While the initial lead compound might be complex to ensure high potency, subsequent modifications often involve simplifying the structure to improve properties like solubility, metabolic stability, and ease of synthesis. researchgate.net

In the context of molecules containing this compound, structural simplification could involve replacing the Cbz group with smaller, functionally equivalent moieties or modifying the tyrosine side chain. nih.gov The goal is to retain the key pharmacophoric elements responsible for biological activity while removing non-essential parts of the molecule that may contribute to poor drug-like properties. nih.gov This process is often guided by computational modeling and structure-activity relationship (SAR) studies to understand which parts of the molecule are critical for target interaction. nih.gov

Development of Molecular Probes and Affinity Ligands Incorporating this compound

Molecular probes and affinity ligands are essential tools in chemical biology for studying the function and localization of biological targets. This compound has been incorporated into the structure of such probes. For example, in the development of antagonists for the P2X7 receptor, derivatives of Cbz-tyrosine have been functionalized to create chemically reactive probes. nih.gov These probes can be used for affinity labeling studies to identify the binding site of the antagonist on the receptor. nih.gov

The design of these probes involves introducing a reactive group, such as an isothiocyanate, or a reporter group, like a fluorophore or a radiolabel, onto the this compound scaffold. nih.govnih.gov The inherent binding affinity of the core structure directs the probe to the target of interest, allowing for its visualization or covalent labeling. Such probes are invaluable for understanding receptor pharmacology and for validating drug targets.

Contribution to the Understanding of Molecular Recognition Principles

Studies involving this compound and its analogs have provided significant insights into the principles of molecular recognition, which govern the interaction between ligands and their biological receptors. The well-defined and constrained conformation of peptides containing this amino acid allows for a more precise analysis of the structural requirements for binding. explorationpub.comnankai.edu.cn

Design of Ligands for Specific Biological Targets (e.g., P2X7 receptor antagonists, opioid receptor agonists)

This compound has been a key structural motif in the design of ligands for specific and important biological targets.

P2X7 Receptor Antagonists: A significant body of research has focused on developing tyrosine-based antagonists for the P2X7 receptor, an ion channel involved in inflammation and pain. researchgate.netnih.govgoogle.com In many potent antagonists, a Cbz group is attached to the amino group of a tyrosine derivative. researchgate.netnih.gov These compounds have been optimized through parallel synthesis, leading to potent antagonists with IC50 values in the nanomolar range. nih.gov The Cbz group was identified as a preferred large hydrophobic substituent that contributes significantly to the antagonistic activity. researchgate.netnih.gov

Opioid Receptor Agonists: The field of opioid research has also utilized derivatives of D-amino acids to develop metabolically stable peptide-based analgesics. nih.govnih.gov While direct examples of this compound in marketed opioid drugs are not prominent, the principles it embodies are central to the design of potent and selective opioid receptor ligands. The incorporation of D-amino acids and conformational constraints are established strategies to enhance the stability and receptor selectivity of opioid peptides. scielo.org.mxmdpi.com For instance, bifunctional peptides with opioid agonist and neurokinin-1 (NK1) receptor antagonist activity have been designed, and structural elements similar to Cbz have been shown to influence NK1 receptor affinity. nih.gov The development of such multi-target ligands is a promising strategy for creating analgesics with improved side-effect profiles. nih.govmdpi.com

Advanced Analytical Methodologies for Cbz Alpha Methyl D Tyr in Research Settings

Chromatographic Techniques for High-Resolution Analysis of Complex Mixtures

High-performance liquid chromatography (HPLC) stands as a primary tool for the analysis of Cbz-alpha-methyl-D-Tyr, particularly for chiral separations to distinguish between its enantiomers. Given the chiral nature of this compound, the use of chiral stationary phases (CSPs) is indispensable for achieving high-resolution separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in the enantioseparation of N-protected amino acids. For instance, Lux® polysaccharide-based columns are effective in resolving a wide range of N-Fmoc protected α-amino acid derivatives under reversed-phase conditions, often achieving baseline separation in under 25 minutes with isocratic elution phenomenex.com. While specific conditions for this compound are not extensively documented, the principles of these separations are directly applicable. A typical mobile phase would consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, with the exact ratio optimized to achieve the best resolution.

Macrocyclic glycopeptide-based CSPs, such as the CHIROBIOTIC® T, which utilizes teicoplanin as the chiral selector, are also highly effective for the direct analysis of N-protected amino acids chromatographytoday.comsigmaaldrich.com. These columns are compatible with a range of mobile phases, including polar organic and reversed-phase systems, offering versatility in method development .

Capillary Electrophoresis (CE) represents another powerful technique for the chiral separation of tyrosine derivatives. For example, chiral CE methods have been successfully developed for β-alanyl-d,l-tyrosine and its derivatives using cyclodextrins as chiral selectors in the background electrolyte nih.gov. This approach could be adapted for this compound, offering high efficiency and low sample consumption.

| Technique | Chiral Stationary Phase (CSP) / Selector | Mobile Phase / Background Electrolyte | Detection | Application Notes |

|---|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Lux® series) | Isocratic mixture of acetonitrile/methanol and aqueous buffer | UV/Vis | Effective for a broad range of N-Fmoc protected amino acids; adaptable for Cbz-derivatives. phenomenex.com |

| Chiral HPLC | Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC® T) | Polar organic or reversed-phase | UV/Vis, MS | Versatile for direct analysis of N-protected and underivatized amino acids. chromatographytoday.comsigmaaldrich.com |

| Capillary Electrophoresis (CE) | Cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) | Acidic or alkaline buffer containing the chiral selector | UV/Vis | High-efficiency separation for tyrosine derivatives. nih.gov |

Advanced Spectroscopic Methods for this compound in Biological Matrices

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone techniques for the structural elucidation and quantification of this compound in biological samples.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is essential for the sensitive and specific detection of this compound in complex biological matrices like plasma, urine, and tissue homogenates researchgate.net. Electrospray ionization (ESI) is a commonly used ionization technique for such molecules. The full scan mass spectrum would be used to determine the accurate mass of the protonated molecule [M+H]⁺, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is then employed to generate a characteristic fragmentation pattern for unequivocal identification and quantification. The fragmentation of Cbz-protected amino acids typically involves cleavage of the Cbz group and fragmentation of the amino acid side chain.

| Spectroscopic Technique | Expected Key Features | Application |

|---|---|---|

| ¹H NMR | - Aromatic protons of the tyrosine ring

| Structural confirmation of the synthesized compound. |

| ¹³C NMR | - Carbon signals for both aromatic rings

| Detailed structural elucidation and purity assessment. |

| High-Resolution Mass Spectrometry (HRMS) | - Accurate mass of the protonated molecule [M+H]⁺ | Confirmation of elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | - Fragmentation pattern showing loss of the Cbz group

| Structural confirmation and quantification in biological samples. |

Strategies for Metabolite Identification in Preclinical Models

Understanding the metabolic fate of this compound is a critical component of preclinical drug development nih.gov. The identification of its metabolites in in vivo and in vitro models helps to elucidate potential metabolic pathways and identify any pharmacologically active or toxic byproducts. A common strategy involves the use of LC-HRMS to analyze biological samples (e.g., urine, feces, plasma, and bile) from preclinical species dosed with the compound researchgate.net.

The metabolic pathways for this compound can be predicted based on the known metabolism of its structural components: the benzyloxycarbonyl (Cbz) group and the alpha-methyl-D-tyrosine moiety.

Metabolism of the Cbz Group: The Cbz group is essentially a benzylamine (B48309) derivative. Studies on the in vivo disposition of benzylamine have shown that it is extensively metabolized. A major pathway involves oxidation to benzoic acid, which is then conjugated with glycine (B1666218) to form hippuric acid nih.gov. Another significant pathway involves the formation of reactive intermediates that can conjugate with glutathione (B108866) (GSH) nih.gov. Therefore, potential metabolites of this compound could include those where the Cbz group is cleaved and metabolized.

Metabolism of the Tyrosine Moiety: The tyrosine backbone is subject to several metabolic transformations. Phase I reactions can include hydroxylation of the aromatic ring. The alpha-methyl group is expected to inhibit metabolism at the alpha-carbon. Phase II reactions typically involve conjugation of the phenolic hydroxyl group with glucuronic acid or sulfate.

The general workflow for metabolite identification includes:

Sample Collection: Collection of biological fluids and tissues from preclinical models at various time points after administration of this compound.

Sample Preparation: Extraction of the parent compound and its potential metabolites from the biological matrix.

LC-HRMS Analysis: Analysis of the extracts using LC-HRMS to separate and detect potential metabolites.

Data Processing: Comparison of the chromatograms and mass spectra of samples from treated and control animals to identify drug-related components.

Structural Elucidation: Interpretation of the mass spectra (accurate mass and MS/MS fragmentation patterns) to propose the structures of the metabolites.

| Metabolic Pathway | Potential Metabolite | Analytical Evidence |

|---|---|---|

| De-benzylation (Cleavage of Cbz group) | alpha-Methyl-D-tyrosine | Detection of a peak with the corresponding mass and retention time of an alpha-methyl-D-tyrosine standard. |

| Metabolism of the cleaved benzyl moiety | Benzoic acid and its conjugates (e.g., hippuric acid) | Identification of these known metabolites of benzylamine in biological fluids. nih.gov |

| Aromatic Hydroxylation | Hydroxylated this compound | Detection of a metabolite with a mass increase of 16 Da compared to the parent compound. |

| Glucuronidation | This compound-O-glucuronide | Detection of a metabolite with a mass increase of 176 Da and susceptibility to β-glucuronidase treatment. |

| Sulfation | This compound-O-sulfate | Detection of a metabolite with a mass increase of 80 Da. |

| Glutathione Conjugation | GSH adduct of a reactive intermediate | Identification of metabolites with mass shifts corresponding to glutathione conjugation, potentially on the benzyl or tyrosine ring after bioactivation. nih.gov |

Future Directions and Emerging Research Perspectives

Development of Novel Stereoselective Synthetic Pathways for Modified Tyrosine Analogs

The synthesis of enantiomerically pure α-methylated amino acids remains a significant challenge in organic chemistry. researchgate.net Current research focuses on developing more efficient and highly stereoselective methods to access these valuable building blocks. Future efforts in the synthesis of Cbz-alpha-methyl-D-Tyr and related analogs will likely concentrate on catalyzed enantioselective organic synthesis, which utilizes chiral catalysts to control the three-dimensional arrangement of atoms. acs.org

Key areas of development include:

Asymmetric Catalysis: Innovations in transition metal catalysis, organocatalysis, and biocatalysis are expected to yield new methods for the asymmetric methylation of tyrosine precursors. acs.org For instance, the use of chiral glycine (B1666218) equivalents, such as specific 2-tert-butylimidazolidin-4-ones, has shown promise in the stereospecific synthesis of α-methyl-L-tryptophan and could be adapted for D-tyrosine derivatives. researchgate.netnih.gov

Palladium-Catalyzed C(sp²)–H Activation: Recent strategies have employed palladium-catalyzed ortho-C(sp²)–H activation for the methylation of L-tyrosine to create monomethyl tyrosine (Mmt). nih.gov Refining this approach to achieve selective mono-methylation on D-tyrosine derivatives protected with the Cbz group could provide a more direct and efficient route.

Chemoenzymatic Methods: The use of enzymes, such as tyrosine phenol-lyase (TPL), offers high stereoselectivity for synthesizing L-tyrosine derivatives. researchgate.net Future research may focus on engineering or discovering enzymes that can accommodate N-protected and α-methylated D-tyrosine precursors to create complex analogs.

These advanced synthetic strategies aim to improve yields, reduce the number of steps, and enhance the stereochemical purity of modified tyrosine analogs, making them more accessible for broader research and development.

Exploration of this compound Derivatives for New Therapeutic Modalities (preclinical focus)

The incorporation of α-methylated amino acids into peptides confers several advantageous properties, including resistance to enzymatic degradation and conformational constraint. enamine.net These features are highly desirable in drug design. The D-configuration of this compound further enhances proteolytic stability. Preclinical exploration of its derivatives is likely to focus on areas where peptide stability and specific conformations are critical for therapeutic efficacy.

Potential therapeutic applications for peptides incorporating this compound derivatives include:

Enzyme Inhibitors: The steric hindrance provided by the α-methyl group can lead to potent and selective enzyme inhibitors. researchgate.net

Receptor Agonists and Antagonists: Constraining the peptide backbone can lock the molecule into a bioactive conformation, leading to enhanced affinity and selectivity for specific receptors. researchgate.net

Antimicrobial Peptides: The introduction of non-proteinogenic amino acids like D-isomers and N-methylated or α-methylated residues can improve the stability and therapeutic properties of antimicrobial peptides. mdpi.com

Apolipoprotein A-I Mimetics: The inclusion of α-methylated amino acids has been shown to improve the helicity and cholesterol efflux potential of apolipoprotein A-I mimetic peptides, suggesting a role in cardiovascular disease therapeutics. nih.gov

Preclinical studies would involve synthesizing peptide libraries with this compound derivatives and screening them for activity in relevant biological assays. For example, α-methyl-D-tyrosine containing peptides could be evaluated for their ability to restore sympathomimetic actions in tissues, a line of inquiry previously explored for related α-methyl amino-acids. nih.gov

| Therapeutic Modality | Rationale for this compound Inclusion | Potential Preclinical Focus |

|---|---|---|

| Enzyme Inhibition | α-methylation provides steric bulk, potentially improving binding affinity and selectivity. researchgate.net | Screening against proteases, kinases, or other enzymes relevant to disease. |

| Receptor Modulation | Conformational rigidity can pre-organize the peptide for optimal receptor binding. enamine.netresearchgate.net | Development of selective agonists or antagonists for GPCRs or other cell surface receptors. |

| Antimicrobial Agents | Enhanced stability against bacterial proteases due to the D-amino acid and α-methylation. mdpi.com | Testing against panels of pathogenic bacteria and fungi; assessing stability in biological media. |

| Cardiovascular Therapeutics | Potential to stabilize helical structures in apolipoprotein mimetics. nih.gov | Evaluating cholesterol efflux capabilities and lipid-binding properties. |

Integration with Artificial Intelligence and Machine Learning in Ligand Design and SAR Prediction

Emerging applications in this area include:

Predictive Modeling: ML models, such as neural networks and support vector machines, can be trained on datasets of peptides to predict biological activity, binding affinity, and other properties. nih.gov By including data on peptides containing modified amino acids, these models can learn the impact of α-methylation and D-configuration on activity.

Generative Models: AI can generate novel peptide sequences or small molecules with desired properties. nih.gov Reinforcement learning and transfer learning can be used to bias the generation of compounds that incorporate scaffolds like this compound and are predicted to have high activity and favorable drug-like properties. nih.gov

Structure-Activity Relationship (SAR) Prediction: ML algorithms can identify complex patterns in SAR data that may not be apparent through traditional analysis. nih.gov This can guide the rational design of new derivatives by predicting which modifications are most likely to improve potency and selectivity. mdpi.com For instance, an innovative sequence-activity relationship (innov'SAR) methodology has been developed to predict the properties of proteins with multiple mutations. nih.gov

Protein Structure Prediction: Deep-learning approaches can now predict the 3D structure of proteins from their amino acid sequence with high accuracy. sciencedaily.com This allows for more precise structure-based drug design, where derivatives of this compound can be computationally docked into the target protein to predict binding modes and affinities.

The integration of AI/ML with experimental data from high-throughput screening of this compound-containing peptide libraries can create a powerful iterative cycle for rapid lead discovery and optimization. plos.orgacs.org

Application in Advanced Proteomic and Chemical Biology Tools

The study of proteins and their functions (proteomics) often relies on chemical tools to probe biological systems. Modified amino acids are central to the development of these tools. nih.gov this compound, with its unique properties, can be engineered into sophisticated probes for chemical biology.

Future applications in this domain may include:

Activity-Based Probes: By attaching a reactive group or a reporter tag (like a fluorophore or biotin) to the this compound scaffold, researchers can create probes to label specific enzymes or proteins in complex biological samples. The α-methyl group and D-stereochemistry would provide stability against non-specific degradation.

Metabolic Labeling: Derivatives of this compound could be designed for metabolic labeling to study protein synthesis and post-translational modifications (PTMs). frontiersin.orgnih.gov For example, an analog with a bioorthogonal handle (e.g., an azide (B81097) or alkyne) could be incorporated into newly synthesized proteins and subsequently visualized or isolated.

Mapping Post-Translational Modifications: New proteomic methods are being developed for the unbiased discovery of PTMs. nih.govbiorxiv.org Probes based on this compound could be used to investigate specific protein-protein interactions or to map modifications in a sequence-specific manner. The development of chemoselective probes capable of forming covalent bonds with modified proteins is a key strategy in this area. frontiersin.org

The stability and defined stereochemistry of this compound make it an attractive core structure for building robust chemical tools to dissect complex biological processes. europa.eu

Multi-Targeting Approaches Utilizing this compound Scaffolds

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological pathways. mdpi.com The traditional "one molecule-one target" paradigm is often insufficient for these conditions. nih.gov This has led to the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple targets simultaneously. mdpi.comnih.gov

The this compound scaffold is well-suited for the design of MTDLs due to several factors:

Rigid Scaffold: The conformationally constrained nature of the α-methylated amino acid provides a rigid framework. enamine.net This allows for the precise spatial orientation of different pharmacophoric groups, enabling simultaneous interaction with multiple binding sites on different targets.

Chemical Tractability: The amino acid structure offers multiple points for chemical modification (the N-terminus, C-terminus, and the phenolic hydroxyl group of tyrosine), allowing for the attachment of different functional groups required for multi-target activity.

Peptidomimetic Design: Peptides and miniproteins are increasingly used as scaffolds for developing ligands that can target specific proteins. nih.gov The incorporation of this compound can enhance the drug-like properties of such scaffolds.

Q & A

Q. What are the established synthetic routes for Cbz-alpha-methyl-D-Tyr, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves protecting the tyrosine hydroxyl group with a benzyl (Bzl) or tert-butyl (t-Bu) group, followed by α-methylation via alkylation or asymmetric catalysis. Optimization requires adjusting reaction parameters (e.g., temperature, solvent polarity) and purification techniques (e.g., HPLC with C18 columns, gradient elution). For reproducibility, document all intermediates’ NMR spectra (e.g., δ 7.2–7.4 ppm for Cbz aromatic protons) and melting points. Validate purity using TLC (Rf comparison with standards) and mass spectrometry .

Q. How should researchers characterize the stereochemical integrity of this compound?

- Methodological Answer : Use chiral HPLC (e.g., Chiralpak IA column) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography or circular dichroism (CD) spectroscopy. Cross-validate with computational methods (e.g., DFT calculations for optical rotation). Document retention times and compare against D/L-Tyr controls to avoid misassignment .

Q. What analytical techniques are critical for verifying the stability of this compound under physiological conditions?

- Methodological Answer : Conduct stability studies in PBS (pH 7.4) at 37°C over 24–72 hours. Monitor degradation via LC-MS (e.g., loss of parent ion at m/z 340.2) and quantify by UV absorbance at 280 nm. Use kinetic modeling (first-order decay) to calculate half-life. Include negative controls (e.g., unprotected tyrosine) to benchmark stability improvements from the Cbz and α-methyl groups .

Advanced Research Questions

Q. How can conflicting data on the enzymatic resistance of this compound-containing peptides be resolved?

- Methodological Answer : Discrepancies often arise from protease specificity (e.g., trypsin vs. chymotrypsin) or assay conditions (e.g., substrate concentration). Design comparative studies using fluorogenic substrates with/without α-methyl-D-Tyr. Quantify cleavage rates via stopped-flow spectroscopy and validate with molecular docking simulations (e.g., AutoDock Vina) to assess steric hindrance. Publish raw kinetic data (kcat/Km ratios) and protease structural models to enable cross-lab validation .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) of this compound-containing sequences?

- Methodological Answer : Racemization occurs during Fmoc deprotection (piperidine treatment). Minimize by:

Q. How do steric effects from the α-methyl group influence peptide secondary structure in this compound-containing systems?

- Methodological Answer : Perform MD simulations (e.g., GROMACS) with force fields (e.g., AMBER) to model helix propensity or β-sheet disruption. Validate experimentally via CD spectroscopy (e.g., minima at 222 nm for α-helices) and 2D-NMR (NOESY for interproton distances). Compare with unmodified Tyr analogs to isolate steric contributions. Publish Ramachandran plots and torsion angle distributions .

Data Management and Reproducibility

Q. What metadata should accompany published datasets on this compound’s physicochemical properties?

- Methodological Answer : Include:

- Synthesis protocols (reagent equivalents, reaction time/temperature).

- Analytical instrument parameters (HPLC column type, MS ionization mode).

- Raw spectral data (NMR FID files, MS centroided spectra).

- Statistical analyses (e.g., error margins for melting points).

Store data in FAIR-compliant repositories (e.g., Zenodo) with DOI links .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality control (QC) workflows:

- Track impurities via UPLC-MS (e.g., residual benzyl chloride at m/z 126.9).

- Use statistical process control (SPC) charts for yield/purity trends.

- Share QC data in supplementary materials, including chromatograms and batch IDs .

Ethical and Collaborative Considerations

Q. What ethical guidelines apply to studies using this compound in cell-based assays?

- Methodological Answer : For in vitro toxicity studies, follow institutional biosafety protocols (e.g., BSL-2 for mammalian cells). Disclose cell line authentication (STR profiling) and mycoplasma testing in methods. If human-derived cells are used, include IRB approval numbers and informed consent documentation .

Q. How should interdisciplinary teams allocate tasks in this compound research projects?

- Methodological Answer :

Define roles using a Gantt chart: - Organic chemists: Synthesis and characterization.

- Computational chemists: MD simulations and docking.

- Biologists: Enzymatic assays and cell studies.

Hold weekly sync-ups to align milestones (e.g., purity targets, docking scores) and share datasets via collaborative platforms (e.g., LabArchives) .

Q. Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.